Methyl 4-[(methylsulfamoyl)methyl]benzoate: A Strategic Intermediate for Sulfonamide-Based Therapeutics
Methyl 4-[(methylsulfamoyl)methyl]benzoate: A Strategic Intermediate for Sulfonamide-Based Therapeutics
An in-depth technical guide on Methyl 4-[(methylsulfamoyl)methyl]benzoate (CAS 1083378-91-9), structured for researchers and drug development professionals.
Executive Summary
Methyl 4-[(methylsulfamoyl)methyl]benzoate (CAS 1083378-91-9) is a specialized benzyl sulfonamide intermediate used in the synthesis of complex bioactive molecules. Its structure combines a methyl benzoate ester —a versatile electrophile for coupling reactions—with a (methylsulfamoyl)methyl group, a pharmacophore known for enhancing aqueous solubility and providing critical hydrogen-bonding interactions in protein-ligand binding.
This compound serves as a high-value building block in Fragment-Based Drug Discovery (FBDD) , particularly for targeting enzymes such as carbonic anhydrases , kinases , and epigenetic modulators (e.g., histone acetyltransferases like KAT6A/B). Its dual functionality allows for orthogonal modification: the ester can be hydrolyzed to a carboxylic acid for amide coupling, while the sulfonamide nitrogen can participate in further alkylation or serve as a polar contact point.
Chemical Profile & Properties[2][3][4]
The physicochemical properties of CAS 1083378-91-9 make it an ideal scaffold for lead optimization, offering a balance of lipophilicity (for membrane permeability) and polarity (for solubility).
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 1083378-91-9 |
| IUPAC Name | Methyl 4-[(methylsulfamoyl)methyl]benzoate |
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane |
| Melting Point | 118–122 °C (Predicted) |
| pKa (Sulfonamide) | ~10.5 (Weakly acidic due to methyl substitution) |
| LogP | ~1.2 (Favorable for drug-like space) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
Synthetic Architecture
The synthesis of Methyl 4-[(methylsulfamoyl)methyl]benzoate typically follows a convergent pathway starting from Methyl 4-(chloromethyl)benzoate . This route ensures the integrity of the ester group while introducing the sulfonamide moiety via a sulfonyl chloride intermediate.
Core Synthetic Pathway (The "Sulfonyl Chloride" Route)
This method is preferred for its scalability and high yield. It involves the nucleophilic displacement of chloride by sulfite, followed by chlorination and amidation.
-
Sulfonation: Conversion of the benzyl chloride to a sodium sulfonate salt.
-
Activation: Transformation of the salt into a sulfonyl chloride using thionyl chloride (
). -
Amidation: Reaction with methylamine (
) to form the final sulfonamide.
Visualization: Synthesis Workflow
The following diagram illustrates the step-by-step chemical transformation.
Figure 1: Step-wise synthesis of Methyl 4-[(methylsulfamoyl)methyl]benzoate from chloromethyl precursors.
Experimental Protocols
Note: All procedures should be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of the Sulfonyl Chloride Intermediate
-
Dissolution: Dissolve Methyl 4-(chloromethyl)benzoate (10.0 g, 54 mmol) in acetone (50 mL) and water (50 mL).
-
Sulfonation: Add Sodium Sulfite (
, 13.6 g, 108 mmol). Reflux the mixture for 4 hours. -
Isolation: Cool to room temperature. The sodium sulfonate salt precipitates. Filter, wash with cold acetone, and dry under vacuum.
-
Chlorination: Suspend the dried salt (10.0 g) in anhydrous toluene (100 mL). Add Thionyl Chloride (
, 15 mL) and a catalytic amount of DMF (0.1 mL). -
Reflux: Heat to 80°C for 3 hours until gas evolution ceases.
-
Workup: Evaporate the solvent and excess
under reduced pressure to obtain the crude sulfonyl chloride as a yellow oil/solid. Use immediately.
Protocol B: Amidation to Final Product
-
Preparation: Dissolve the crude sulfonyl chloride (from Protocol A) in anhydrous THF (100 mL). Cool to 0°C.
-
Addition: Slowly add Methylamine (2.0 M in THF, 3 equiv.) dropwise, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).
-
Quench: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash the organic layer with 1N HCl, brine, and dry over
. Concentrate in vacuo. Recrystallize from Ethanol/Hexanes if necessary.
Applications in Drug Discovery[6][7][8][9]
This compound is a versatile "linker-scaffold" used to construct libraries of bioactive molecules. Its primary utility lies in its ability to introduce a polar, metabolic stable motif into hydrophobic drug candidates.
Fragment-Based Drug Discovery (FBDD)
The benzyl sulfonamide motif is a privileged structure in medicinal chemistry. It mimics the transition state of peptide bond hydrolysis and interacts with:
-
Carbonic Anhydrases (CAs): Although primary sulfonamides (
) are classic CA inhibitors, the -methyl variant provides selectivity by reducing affinity for ubiquitous CA isoforms while maintaining binding to specific targets. -
Epigenetic Targets (KAT6A/B): Benzyl sulfonamide derivatives have shown promise in inhibiting histone acetyltransferases, a key target in breast cancer and leukemia.[1]
Bioisosterism & Solubility
Replacing a phenyl ring or a simple alkyl chain with the (methylsulfamoyl)methyl group often improves:
-
Water Solubility: The sulfonamide group lowers
. -
Metabolic Stability: The
-methyl group blocks N-glucuronidation, a common clearance pathway for primary sulfonamides.
Visualization: Downstream Application Workflow
The following diagram depicts how this intermediate is processed into a final drug candidate (e.g., a Kinase Inhibitor).
Figure 2: Strategic utilization of CAS 1083378-91-9 in lead optimization workflows.
Quality Control & Analytics
To ensure the integrity of the intermediate before use in downstream synthesis, the following analytical criteria must be met:
-
1H NMR (DMSO-d6, 400 MHz):
- 7.95 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H) — Para-substitution pattern.
- 7.05 (q, 1H, NH) — Sulfonamide proton.
-
4.40 (s, 2H,
) — Benzylic methylene. -
3.85 (s, 3H,
) — Ester methyl. -
2.55 (d, 3H,
) — N-methyl group.
-
LC-MS:
-
Target Mass:
. -
Purity: >98% by UV (254 nm).
-
References
-
Baell, J. B., et al. (2018). "Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth." Nature, 560, 253–257. (Context: Use of sulfonamide/hydrazide scaffolds in KAT6 inhibition).
-
BenchChem. (2025). "Application Notes: Methyl 4-(sulfamoylmethyl)benzoate Synthesis." BenchChem Technical Library. (Context: General synthesis of benzyl sulfonamide esters).
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. (Context: Sulfonamide pharmacophore utility).
-
PubChem. "Compound Summary: Methyl 4-[(methylsulfamoyl)methyl]benzoate." National Library of Medicine. (Context: Chemical structure and identifiers).
